2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminophenol with glyoxylic acid under acidic conditions to form the benzoxazole ring. The formyl group is then introduced through a formylation reaction using formic acid or a formylating agent such as N-formylmorpholine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-Carboxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid.
Reduction: 2-(2-Hydroxymethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid.
Substitution: 2-(2-Formyl-5-halobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The benzoxazole ring can interact with biological receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)acetic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(2-Hydroxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness
2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of both a formyl group and a hydroxyacetic acid moiety.
Properties
Molecular Formula |
C10H7NO5 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(2-formyl-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-7-11-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-4,9,13H,(H,14,15) |
InChI Key |
BKPFEUBQORQCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)C(C(=O)O)O |
Origin of Product |
United States |
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